1-(Furan-2-ylmethyl)-3-methoxypyrrolidine
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Overview
Description
1-(Furan-2-ylmethyl)-3-methoxypyrrolidine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a furan-2-ylmethyl group and a methoxy group
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in the realm of medicinal chemistry .
Mode of Action
Furan derivatives, in general, have been found to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan-containing compounds have been employed in various disease areas due to their advantageous biological and pharmacological characteristics .
Result of Action
Furan derivatives have been known to exhibit a broad spectrum of antimicrobial activities .
Action Environment
The effectiveness of furan derivatives can be influenced by various factors, including the presence of other compounds, temperature, ph, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-ylmethyl)-3-methoxypyrrolidine can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with 3-methoxypyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-methoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
- Oxidation products include furan-2-carboxylic acid derivatives.
- Reduction products include tetrahydrofuran derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-methoxypyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)pyrrolidine: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Methoxypyrrolidine: Lacks the furan-2-ylmethyl group, resulting in different chemical and biological properties.
Furan-2-carbaldehyde: A precursor in the synthesis of 1-(Furan-2-ylmethyl)-3-methoxypyrrolidine, with distinct reactivity due to the aldehyde functional group.
Uniqueness: this compound is unique due to the presence of both the furan-2-ylmethyl and methoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-methoxypyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-4-5-11(7-9)8-10-3-2-6-13-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVHWOAERGZRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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